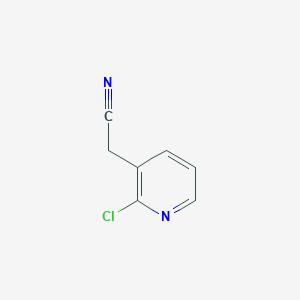

(2-Chloropyridin-3-yl)acetonitrile

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-chloropyridin-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-7-6(3-4-9)2-1-5-10-7/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWOJKQPJYWCCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563460 | |

| Record name | (2-Chloropyridin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101012-32-2 | |

| Record name | 2-Chloro-3-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101012-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloropyridin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-chloropyridin-3-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for 2 Chloropyridin 3 Yl Acetonitrile

Established Synthetic Pathways for the Compound

The construction of (2-Chloropyridin-3-yl)acetonitrile is primarily achieved through a multi-step process that involves the initial formation of a substituted pyridine (B92270) ring followed by the introduction of the acetonitrile (B52724) moiety.

Synthesis from Halogenated Pyridine Precursors

A common and effective strategy for synthesizing the title compound involves the use of a pre-functionalized halogenated pyridine precursor, specifically 2-chloro-3-cyanopyridine (B134404). One established industrial method to obtain this precursor is through the reaction of 3-cyanopyridine (B1664610) N-oxide with a chlorinating agent like phosphorus oxychloride. google.com In a typical procedure, 3-cyanopyridine N-oxide is gradually added to phosphorus oxychloride at an elevated temperature, followed by a reflux period. google.com

To address environmental concerns and improve reaction efficiency, alternative chlorinating agents have been explored. A notable development is the use of bis(trichloromethyl) carbonate as a chlorinating reagent in the presence of an organic base. google.com This method offers higher yields and minimizes the formation of difficult-to-handle waste products. google.com The reaction of 3-cyanopyridine N-oxide with bis(trichloromethyl) carbonate is typically carried out in an organic solvent such as chloroform (B151607) or dichloromethane, with an organic base like triethylamine (B128534) added dropwise at a controlled temperature. google.com

Another approach to functionalized pyridines involves the direct metallation of 2-chloropyridine (B119429), which can lead to the introduction of various substituents at the 3-position. This highlights the versatility of halogenated pyridines as starting materials in the synthesis of complex pyridine derivatives.

Cyanation Reactions for Acetonitrile Moiety Formation

Once the 2-chloro-3-substituted pyridine precursor is obtained, the subsequent key step is the introduction of the acetonitrile group. A common method to achieve this is through the cyanation of a 2-chloro-3-(halomethyl)pyridine intermediate. This nucleophilic substitution reaction, where a cyanide salt displaces a halide, is a fundamental transformation in organic synthesis.

Alternatively, a multi-step sequence can be employed starting from a suitable pyridine derivative. For instance, a related synthesis of 2-(pyridine-4-yl) acetonitrile involves the preparation of ethyl 2-cyano-2-(pyridine-4-yl) acetate (B1210297) from 4-chloropyridine (B1293800) hydrochloride, followed by a decarboxylation reaction to yield the final product. google.com This illustrates a viable, albeit more complex, pathway that could be adapted for the synthesis of this compound.

The choice of cyanating agent is crucial and can include various metal cyanides, such as potassium or sodium cyanide, often used in a suitable organic solvent. pipzine-chem.com The reaction conditions, including temperature and the presence of catalysts, are optimized to ensure high conversion and selectivity. pipzine-chem.com

Process Optimization and Scalable Synthesis

For the commercial viability of this compound, the development of optimized and scalable synthetic processes is paramount. This involves a focus on chromatography-free purification, efficient industrial-scale manufacturing, and stringent control of impurities.

Development of Chromatography-Free Procedures for Large-Scale Production

Chromatographic purification is often a bottleneck in large-scale chemical production due to its high cost, solvent consumption, and time requirements. Therefore, developing chromatography-free procedures is a key aspect of process optimization. In the synthesis of related pyridylacetonitriles, the final product has been successfully isolated through precipitation by adding the reaction mixture to water, followed by simple filtration and drying. google.com This approach avoids the need for column chromatography and is highly desirable for industrial applications.

Industrial-Scale Manufacturing Approaches

The industrial-scale manufacturing of this compound and its precursors is focused on cost-effectiveness, safety, and environmental sustainability. Patents for the synthesis of 2-chloro-3-cyanopyridine highlight methods that are industrially advantageous. google.com The use of readily available starting materials and reagents, coupled with high-yielding reactions, is a primary consideration.

The move away from traditional, more hazardous reagents like phosphorus oxychloride to alternatives such as bis(trichloromethyl) carbonate demonstrates a trend towards greener industrial processes. google.com The latter method not only improves the yield but also significantly reduces the amount of acidic and phosphorus-containing waste, which is a major challenge in large-scale production. google.com

Control of Process-Related Impurities in Large-Scale Synthesis

The purity of the final product is critical, and the control of process-related impurities is a major focus in large-scale synthesis. In older methods for the preparation of 2-chloro-3-cyanopyridine using reagents like thionyl chloride or phosphorus oxychloride, by-products such as 2-hydroxy-3-cyanopyridine were formed, and large amounts of phosphorus-containing waste were generated. google.com

The development of newer synthetic methods, such as the one using bis(trichloromethyl) carbonate, was specifically aimed at overcoming these issues. google.com By carefully selecting reagents and optimizing reaction conditions, the formation of these impurities can be minimized. Rigorous in-process controls and analytical monitoring are essential to ensure the final product meets the required purity specifications.

Advanced Chemical Transformations and Reaction Mechanisms of 2 Chloropyridin 3 Yl Acetonitrile

Reactions Involving the Acetonitrile (B52724) Functionality

The acetonitrile group, with its reactive nitrile carbon and acidic alpha-carbon, is a primary site for a variety of chemical transformations.

Nucleophilic Reactions at the Nitrile Carbon

The carbon atom of the nitrile group in (2-Chloropyridin-3-yl)acetonitrile is electrophilic and susceptible to attack by nucleophiles. These reactions often lead to the formation of new carbon-heteroatom or carbon-carbon bonds, providing a gateway to a diverse array of functional groups. For instance, nitriles can undergo addition reactions with Grignard reagents to form ketones after hydrolysis of the intermediate imine. chadsprep.com

Reactions at the Alpha-Carbon of the Acetonitrile Group

The methylene (B1212753) bridge (alpha-carbon) of the acetonitrile group is positioned between the electron-withdrawing nitrile group and the pyridine (B92270) ring, rendering the alpha-protons acidic. This acidity allows for deprotonation by a suitable base to form a resonance-stabilized carbanion, which can then act as a nucleophile in various reactions.

The carbanion generated at the alpha-carbon can readily participate in alkylation reactions with alkyl halides. A notable example is the reaction with 1,4-dibromobutane. This reaction proceeds via a sequential dialkylation, where the initially formed carbanion displaces one of the bromine atoms. Subsequent deprotonation and intramolecular cyclization lead to the formation of a cyclopentane (B165970) ring fused to the pyridine moiety. This type of cyclization is a key step in the synthesis of complex polycyclic molecules.

These reactions are foundational in the synthesis of varenicline, a medication for smoking cessation. chemicalbook.comgoogle.com The synthesis involves creating a complex tricyclic core, and these alkylation and cyclization strategies are pivotal in constructing the necessary ring systems. chemicalbook.comgoogle.com

The nucleophilic carbanion can also engage in condensation reactions with esters, such as ethyl formate. In the presence of a strong base, the carbanion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of an enolate intermediate. Subsequent elimination of an ethoxide ion yields a new carbon-carbon double bond, resulting in the formation of an α,β-unsaturated nitrile. This transformation is a valuable method for extending the carbon chain and introducing new functional groups.

The nitrile group of this compound can be hydrolyzed to a carboxylic acid or an amide under either acidic or basic conditions. libretexts.orgchemistrysteps.com

Acidic Hydrolysis: Heating the nitrile with an aqueous acid, such as hydrochloric acid, results in the formation of (2-chloropyridin-3-yl)acetic acid and an ammonium (B1175870) salt. libretexts.org The reaction proceeds through an amide intermediate. chemistrysteps.com

Alkaline Hydrolysis: Treatment with a strong base like sodium hydroxide, followed by acidification, also yields the corresponding carboxylic acid. libretexts.orgnih.gov Without the final acidification step, the sodium salt of the carboxylic acid is obtained. libretexts.org The alkaline hydrolysis of alkyl derivatives of (pyridyl-2)acetonitriles has been shown to produce the corresponding amides. nih.gov

The choice of reaction conditions can be tuned to favor the formation of either the amide or the carboxylic acid. For example, milder conditions may allow for the isolation of the amide intermediate.

Transformations of the 2-Chloropyridine (B119429) Moiety

The 2-chloropyridine ring is an electron-deficient aromatic system, which influences its reactivity. The chlorine atom at the 2-position is a good leaving group and can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org This reactivity allows for the introduction of a wide range of substituents onto the pyridine ring.

For example, the chlorine atom can be substituted by amines, thiols, or alkoxides to generate a variety of 2-substituted pyridine derivatives. wikipedia.org This displacement is a key strategy in the synthesis of many pharmaceutical compounds. wikipedia.org

Furthermore, the pyridine nitrogen can be oxidized to form the corresponding N-oxide. wikipedia.org This transformation can alter the electronic properties of the ring and influence the regioselectivity of subsequent reactions.

The combination of the reactivity of the acetonitrile group and the 2-chloropyridine moiety makes this compound a highly versatile building block in organic synthesis, enabling the construction of complex and functionally diverse molecules.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. nih.gov In the context of this compound, the Suzuki-Miyaura coupling is a particularly relevant transformation. This reaction typically involves the coupling of the chloropyridine moiety with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. harvard.edu

The reactivity of the C-Cl bond in this compound is influenced by the electronic properties of the pyridine ring and the presence of the adjacent acetonitrile group. While chloroarenes are generally less reactive than their bromo or iodo counterparts, suitable catalytic systems can overcome this challenge. harvard.edu The choice of palladium catalyst, ligands, base, and solvent is critical for achieving high yields. For instance, palladium acetate (B1210297) in combination with sterically bulky and electron-rich phosphine (B1218219) ligands like RuPhos has been shown to be effective for the coupling of challenging substrates, including chloropyridines. nih.gov The use of aqueous media and ligand-free conditions with a simple palladium source like palladium acetate can also provide an environmentally benign and efficient method for such couplings. researchgate.net

The general mechanism of the Suzuki coupling involves an oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by transmetalation with the boronic acid derivative (activated by the base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. harvard.edu These reactions are instrumental in synthesizing biaryl and heteroaryl compounds, which are prevalent motifs in pharmacologically active molecules. nih.gov

| Chloropyridine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,3,5-trichloropyridine | Arylboronic acids | Pd(OAc)2 (ligand-free) | - | Aqueous phase | High | researchgate.net |

| 2-chloropyridine | Potassium (1-methyl-1H-pyrazol-5-yl)trifluoroborate | Pd(OAc)2/RuPhos | - | - | Modest | nih.gov |

| 2-chloropyridine | Potassium (1-(tert-butoxycarbonyl)-1H-indol-4-yl)trifluoroborate | Pd(OAc)2/RuPhos | - | - | 95% | nih.gov |

| 3-chloropyridine | Potassium (thiophen-3-yl)trifluoroborate | Pd(OAc)2/RuPhos | - | - | Excellent | nih.gov |

| 2,6-dichloropyridine | p-methoxyphenylboronic acid | Palladium catalyst | - | - | Good to Excellent | researchgate.net |

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyridine ring, particularly when substituted with an electron-withdrawing group like chlorine, makes this compound susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer complex intermediate, which then expels the chloride ion to yield the substituted product.

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For instance, the reaction with various primary and secondary amines can lead to the formation of 2-aminopyridine (B139424) derivatives. These reactions are often facilitated by the use of a base to deprotonate the nucleophile or to neutralize the HCl generated during the reaction. In some cases, palladium catalysis can also be employed to facilitate C-N cross-coupling reactions, which can be considered a related class of transformations. nih.govrsc.org The reaction conditions, such as temperature and solvent, can significantly influence the outcome and yield of the substitution.

Intramolecular Cyclization and Rearrangement Processes

Intramolecular reactions of derivatives of this compound offer powerful strategies for the construction of complex fused and spirocyclic heterocyclic systems. These processes often involve the generation of a reactive intermediate that subsequently undergoes a ring-forming reaction.

Formation of Spirocyclic Systems

Spirocycles, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their unique three-dimensional structures. beilstein-journals.orgresearchgate.net The synthesis of spirocyclic compounds from this compound derivatives often involves a multi-step sequence.

N,N-Dimethylcarbamoylation and Subsequent Intramolecular Migration

A notable example of spirocycle formation involves the N,N-dimethylcarbamoylation of a derivative of this compound. This process introduces a carbamoyl (B1232498) group, which can then participate in an intramolecular migration. This rearrangement can lead to the formation of a spirocyclic intermediate, which can be further elaborated into more complex structures. The precise mechanism and outcome of such migrations are highly dependent on the substrate and reaction conditions.

Construction of Azaindoline Frameworks

The azaindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other biologically active compounds. nih.gov Derivatives of this compound can serve as precursors for the synthesis of azaindoline frameworks. One approach involves a reductive cyclization of a suitably substituted precursor. For example, a base-assisted aldol (B89426) reaction of an ortho-nitro-substituted precursor followed by hydrocyanation can trigger an unusual reductive cyclization to form a 2-(3-oxoindolin-2-ylidene)acetonitrile. mdpi.com

Another strategy for constructing azaindole frameworks is through intramolecular C-H arylation. beilstein-journals.org In this type of reaction, a palladium catalyst can facilitate the coupling of an aryl halide moiety with a C-H bond on the pyridine ring, leading to the formation of a fused heterocyclic system. The choice of ligand for the palladium catalyst is crucial for achieving high yields in these transformations. beilstein-journals.org Furthermore, the dilithiation of 3-amino-4-picoline followed by condensation with carboxylic esters provides a direct route to 2-substituted 6-azaindoles. nih.gov

| Starting Material/Precursor | Key Reaction Type | Resulting Framework | Reference |

|---|---|---|---|

| ortho-nitroacetophenones and benzaldehydes | Base-assisted aldol reaction, hydrocyanation, reductive cyclization | 2-(3-oxoindolin-2-ylidene)acetonitriles | mdpi.com |

| N-aryl-2-quinolinecarboxyamide with a C-Br bond | Intramolecular palladium-catalyzed C-H arylation | Fused nitrogen-containing heterocycles | beilstein-journals.org |

| 3-amino-4-picoline and carboxylic esters | Dilithiation and condensation | 2-substituted 6-azaindoles | nih.gov |

| 7-azaindole-3-boronate and 4-iodo-2,6-dichloropyridine | Suzuki coupling | Substituted 7-azaindoles | nih.gov |

Formation of Cyclopropane (B1198618) Derivatives

The cyclopropane ring is a valuable structural motif in organic chemistry, and its incorporation into molecules can significantly impact their biological activity. researchgate.netutdallas.edu The synthesis of cyclopropane derivatives from this compound can be achieved through various methods. One common approach is the reaction of an activated alkene derivative with a cyclopropanating agent, such as a sulfur ylide. researchgate.net

Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce a cyclopropyl (B3062369) group. For instance, the coupling of an aryl halide with a cyclopropyl Grignard reagent or a cyclopropylboronic acid derivative can yield cyclopropyl-substituted pyridines. organic-chemistry.org Biocatalytic approaches using engineered enzymes are also emerging as powerful methods for the enantioselective synthesis of cyclopropane derivatives. rochester.edu These methods offer the potential for high stereocontrol, which is often crucial for biological activity.

Mechanistic Insights into Key Transformations

The reactivity of this compound is governed by the interplay of its functional groups. The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, while the cyanomethyl group provides a site for deprotonation and subsequent nucleophilic attack or rearrangement. Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes and designing novel synthetic routes.

Elucidation of Stereoselectivity in Complex Reactions

While specific studies detailing the stereoselective reactions of this compound are not extensively documented in publicly available literature, the principles of asymmetric catalysis applied to similar structures provide a framework for understanding potential stereochemical outcomes. The acidic nature of the α-carbon to the nitrile group allows for the formation of a prochiral enolate, which can be engaged in stereoselective bond-forming reactions.

Asymmetric Phase-Transfer Catalysis:

One of the most powerful techniques for achieving enantioselectivity in the alkylation of active methylene compounds is asymmetric phase-transfer catalysis (PTC). nih.govbeilstein-journals.orgnih.gov In a typical PTC system for a compound like this compound, a chiral quaternary ammonium salt is employed as the catalyst. This catalyst forms a chiral ion pair with the enolate of the substrate, which then reacts with an electrophile. The steric and electronic properties of the chiral catalyst direct the approach of the electrophile, leading to the preferential formation of one enantiomer.

The general mechanism for the asymmetric alkylation of this compound via PTC can be outlined as follows:

Deprotonation: A base, typically a hydroxide, deprotonates the α-carbon of this compound to form a planar, prochiral enolate anion.

Ion Pair Formation: The chiral quaternary ammonium cation (Q⁺*) associates with the enolate anion to form a diastereomeric ion pair.

Stereoselective Alkylation: This chiral ion pair reacts with an alkylating agent (R-X). The chiral environment created by the catalyst dictates the face of the enolate that is preferentially attacked, resulting in an enantiomerically enriched product.

Catalyst Regeneration: The catalyst is released and can enter another catalytic cycle.

The enantiomeric excess (e.e.) of the product is highly dependent on the structure of the chiral catalyst, the nature of the base, the solvent, and the reaction temperature. Cinchona alkaloid-derived quaternary ammonium salts are commonly used and have shown high efficiency in similar systems. beilstein-journals.org

Table 1: Hypothetical Stereoselective Alkylation of this compound via PTC

| Entry | Chiral Catalyst (Hypothetical) | Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | e.e. (%) |

| 1 | Cinchona-derived PTC | Benzyl bromide | 50% NaOH | Toluene | 25 | High | >90 |

| 2 | Spiro-quaternary ammonium salt | Ethyl iodide | CsOH·H₂O | DCM | 0 | Moderate | High |

| 3 | Maruoka Catalyst® | Allyl bromide | K₂CO₃ | Toluene | RT | High | >95 |

Understanding Intramolecular Migration Mechanisms

The strategic placement of functional groups in derivatives of this compound can lead to fascinating intramolecular rearrangements and cyclizations. These reactions are often triggered by the generation of a reactive intermediate, such as a nitrene or a radical, or by the activation of a neighboring group.

Intramolecular Cyclization via Nucleophilic Attack:

A common transformation involves the intramolecular cyclization of derivatives where a nucleophilic group is tethered to the cyanomethyl moiety. For instance, if the α-position is functionalized with a group containing a nucleophile (e.g., an alcohol or an amine), this nucleophile can attack the C2 position of the pyridine ring, displacing the chlorine atom in an intramolecular nucleophilic aromatic substitution (SNAr) reaction.

The mechanism for such a cyclization would proceed as follows:

Conformational Alignment: The molecule adopts a conformation that brings the nucleophilic group in proximity to the C2 position of the pyridine ring.

Nucleophilic Attack: The lone pair of the nucleophile attacks the electron-deficient C2 carbon, forming a Meisenheimer-like intermediate. The rate of this step is influenced by the nucleophilicity of the attacking group and the electrophilicity of the pyridine ring.

Chloride Elimination: The chloride ion is expelled, leading to the formation of a new fused ring system. This step is typically irreversible and drives the reaction to completion.

Table 2: Potential Intramolecular Cyclization Products from this compound Derivatives

| Starting Material Derivative (Hypothetical) | Reaction Conditions (Hypothetical) | Product (Fused Heterocycle) |

| 2-(2-Chloropyridin-3-yl)-3-hydroxypropanenitrile | NaH, THF, reflux | Furo[2,3-b]pyridin-2-amine |

| N-Alkyl-2-(2-chloropyridin-3-yl)-2-aminoacetonitrile | K₂CO₃, DMF, 100 °C | Pyrrolo[2,3-b]pyridin-2-amine |

| 2-(2-Chloropyridin-3-yl)-3-mercaptopropanenitrile | Et₃N, MeCN, reflux | Thieno[2,3-b]pyridin-2-amine |

This table presents hypothetical examples of intramolecular cyclizations based on established reactivity patterns of similar heterocyclic systems.

While detailed mechanistic studies specifically on intramolecular migrations within this compound are sparse, the fundamental principles of organic chemistry allow for the prediction of such rearrangements. For example, under certain conditions, a 1,3-migration of the cyano group could be envisaged, although this would likely require specific catalytic activation. Further computational and experimental studies are necessary to fully elucidate the potential for and mechanisms of such intramolecular migrations.

Applications in the Synthesis of Biologically Active Compounds and Lead Structures

Precursors for Phosphoinositide 3-Kinase (PI3K) Inhibitors

The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently deregulated in human cancers, making its components attractive targets for oncology drug discovery. nih.gov (2-Chloropyridin-3-yl)acetonitrile has been utilized in the synthesis of potent PI3K inhibitors. For instance, it serves as a precursor in multi-step syntheses to create complex heterocyclic systems that are central to the inhibitory activity of these molecules. google.comuminho.pt The development of selective inhibitors for different PI3K isoforms is an area of intense research, as this can lead to more targeted therapies with reduced toxicity. uminho.pt The synthesis of (S)-7-(1-((9H-purin-6-yl)amino)ethyl)-6-(3-fluorophenyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one, an inhibitor of PI3Kδ, highlights the importance of efficient and scalable synthetic routes for which versatile starting materials are essential. google.com

| Intermediate | Target Compound Class | Therapeutic Target |

| This compound | Spiro 7-azaindoline derivatives | M1/M4 Muscarinic Acetylcholine (B1216132) Receptors |

Building Block for Focal Adhesion Kinase (FAK) Inhibitors

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its overexpression is linked to tumor invasion and metastasis, making it a key target in cancer therapy. google.comgoogle.com this compound serves as a fundamental building block in the synthesis of FAK inhibitors. In one patented synthesis, (1-Oxypyridin-3-yl)acetonitrile is treated with phosphorus oxychloride (POCl₃) to yield this compound, which is then further elaborated to produce 2,4,5-substituted pyrimidines that act as FAK inhibitors. google.com Research has also focused on developing small molecule inhibitors that target the Y397 autophosphorylation site of FAK, effectively inhibiting its activity and reducing cancer cell viability and tumor growth. nih.gov

Synthesis of Transient Receptor Potential Mucolipin (TRPML) Modulators

The Transient Receptor Potential Mucolipin (TRPML) family of ion channels is primarily located in the endolysosomal system and is involved in regulating lysosomal function. uni-muenchen.de Dysregulation of these channels is associated with various diseases. This compound and its isomers, such as 2-(3-bromopyridin-4-yl)acetonitrile, are used as starting materials in the synthesis of TRPML modulators. google.comgoogle.com These synthetic modulators are crucial tools for studying the physiological roles of TRPML channels, as endogenous modulators are often not suitable for cellular studies. uni-muenchen.de

Contributions to Mitogen-Activated Protein Kinase (MEK) Inhibitor Synthesis

The mitogen-activated protein kinase (MEK) pathway is a critical signaling cascade that regulates cell growth and survival. acs.org Inhibitors of MEK are important in cancer therapy. This compound is a key intermediate in the synthesis of certain MEK inhibitors. googleapis.comgoogleapis.com For example, it is used in the preparation of compounds intended to treat MEK-mediated disorders. googleapis.com The broader family of mitogen-activated protein kinases (MAPK) includes kinases like MSK1 and TAK1, for which inhibitors are also being developed using related pyridine-based building blocks. nih.govmdpi.comtandfonline.comsemanticscholar.org

Diverse Heterocyclic Framework Construction

The structural features of this compound make it an ideal substrate for constructing a variety of complex heterocyclic systems, which are prevalent in medicinal chemistry.

A powerful strategy for constructing functionalized azaindolines involves a domino palladium-catalyzed Heck cyclization/Suzuki coupling reaction. nih.gov This approach allows for the efficient synthesis of all four azaindoline isomers. The process is notable for its tolerance of a wide range of functional groups, including esters, amides, and nitriles. nih.gov The use of palladium catalysis in domino reactions provides a streamlined route to complex molecules from simpler precursors, representing a significant advance in synthetic efficiency. rsc.orgscience.gov The synthesis of 7-azaindoles, which are important isosteres of indoles with significant biological activity, often begins with substituted aminopyridines that can be prepared using methodologies related to this compound chemistry. rsc.orgresearchgate.net

Spiro[piperidine-4,3'-[3H]pyrrolo[2,3-b]pyridine] Derivatives

The synthesis of spiro[piperidine-4,3'-[3H]pyrrolo[2,3-b]pyridine] derivatives represents a multi-step process that leverages the reactivity of this compound to construct the core spirocyclic framework. These derivatives, particularly the 5'-aryl substituted analogues, have been investigated for their potential as inhibitors of Bruton's tyrosine kinase (BTK) and Interleukin-2-inducible T-cell kinase (ITK), which are crucial targets in the treatment of certain cancers and autoimmune diseases. researchgate.net

A key intermediate in the synthesis of these complex molecules is tert-butyl 5'-bromo-2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate. chemrxiv.org The general synthetic strategy involves the initial construction of a protected spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one core. This core is then functionalized, for instance, through bromination at the 5'-position of the pyrrolo[2,3-b]pyridine ring system using a reagent like N-bromosuccinimide (NBS).

The resulting 5'-bromo derivative serves as a versatile precursor for introducing various aryl groups at this position via Suzuki-Miyaura cross-coupling reactions. chemrxiv.org This reaction typically involves an arylboronic acid in the presence of a palladium catalyst and a base. This modular approach allows for the generation of a library of 5'-arylspiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one analogues with diverse substitution patterns on the aryl ring. chemrxiv.org The synthesis of these analogues is often carried out in a multi-step sequence, which can be as long as seven steps. researchgate.net

The characterization of these synthesized spiro compounds is typically performed using a combination of spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and LC-MS, to confirm their chemical structures. chemrxiv.org

Table 1: Key Intermediates and Derivatives in the Synthesis of Spiro[piperidine-4,3'-[3H]pyrrolo[2,3-b]pyridine] Analogues

| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |

| tert-Butyl 2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate | 885031-86-7 | C₁₆H₂₁N₃O₃ | Core spirocyclic precursor |

| tert-Butyl 5'-bromo-2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate | 1192834-16-4 | C₁₆H₂₀BrN₃O₃ | Key intermediate for functionalization |

| 5'-(4-Methoxyphenyl)spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one | Not Available | C₁₈H₁₉N₃O₂ | Final C-5 aryl substituted derivative |

| 5'-(3,4-Difluorophenyl)spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one | Not Available | C₁₇H₁₅F₂N₃O | Final C-5 aryl substituted derivative |

The research findings indicate that the nature of the substituent at the C-5 position of the spiro-azaspirooxindole ring, as well as modifications on the piperidine (B6355638) nitrogen, significantly influences the biological activity of these compounds. chemrxiv.orgresearchgate.net For instance, certain 5'-aryl derivatives have demonstrated notable antiproliferative activity against various human cancer cell lines. researchgate.net

Advanced Analytical and Characterization Methodologies in Research on Derived Compounds

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most conclusive method for structural determination in solution. semanticscholar.org It operates by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. jchps.com For derivatives of (2-Chloropyridin-3-yl)acetonitrile, ¹H NMR spectra would reveal the number of different types of protons, their electronic environments (via chemical shift), and which protons are adjacent to one another (via spin-spin coupling). Furthermore, ¹³C NMR spectroscopy identifies the number of unique carbon atoms in the molecule. chemicalbook.com Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish direct correlations between protons and the carbons they are attached to, which is invaluable for complex structures. semanticscholar.org

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Ranges for a Substituted Pyridine (B92270) Ring This table provides typical chemical shift (δ) ranges for protons and carbons in a pyridine ring structure, which is the core of this compound and its derivatives. The exact values for a specific derivative will vary based on the nature and position of substituents.

| Atom | Position on Pyridine Ring | Typical Chemical Shift (δ) in ppm | Information Provided |

| ¹H | C-4 | 8.0 - 8.5 | Downfield shift due to proximity to the electronegative nitrogen atom. |

| ¹H | C-5 | 7.2 - 7.8 | Chemical shift influenced by substituents on the ring. |

| ¹H | C-6 | 8.5 - 9.0 | Most downfield proton, significantly influenced by the adjacent nitrogen. |

| ¹³C | C-2 (with Cl) | 150 - 155 | Carbon atom directly bonded to both chlorine and nitrogen. |

| ¹³C | C-3 (with side chain) | 120 - 130 | Chemical shift is sensitive to the nature of the attached side chain. |

| ¹³C | C-4 | 135 - 145 | Aromatic carbon influenced by adjacent ring positions. |

| ¹³C | C-5 | 120 - 125 | Aromatic carbon whose environment is key to confirming substitution patterns. |

| ¹³C | C-6 | 148 - 152 | Carbon adjacent to the nitrogen, appearing at a downfield chemical shift. |

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound with high precision. jchps.com This measurement is crucial for confirming the elemental composition of a synthesized derivative. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound by measuring its mass with extreme accuracy. Furthermore, fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure. By analyzing the masses of the fragments, researchers can deduce the structure of different parts of the molecule and how they are connected.

Chromatographic Techniques for Reaction Monitoring and Purity Assessment (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques are essential for separating components within a mixture, making them ideal for monitoring the progress of a chemical reaction and assessing the purity of the isolated product. taylorandfrancis.com

High-Performance Liquid Chromatography (HPLC) is a premier technique used for this purpose. synblock.com In a typical application, a small sample of the reaction mixture is injected into the HPLC system. The mixture travels through a column packed with a stationary phase, propelled by a liquid mobile phase under high pressure. Different compounds in the mixture interact with the stationary phase to varying degrees, causing them to travel through the column at different speeds and emerge at different times. A detector (commonly a UV-Vis detector for aromatic compounds like pyridine derivatives) at the end of the column registers the presence and quantity of each separated component.

By taking samples at various time points during a reaction, researchers can track the disappearance of starting materials, like this compound, and the appearance of the desired product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. Once the reaction is complete and the product is isolated, HPLC is used to determine its purity, often expressed as a percentage of the total detected peak area. According to guidelines from the International Council for Harmonisation (ICH), impurities present above a certain threshold (e.g., 0.1%) must be identified and characterized. semanticscholar.org

Table 2: Hypothetical HPLC Data for Monitoring a Reaction to Synthesize a Derivative This table illustrates how HPLC data can be used to track the conversion of a starting material to a product over time. Retention time (RT) is the time it takes for a compound to pass through the column.

| Time Point | Compound | Retention Time (RT) (minutes) | Peak Area (%) | Reaction Progress |

| 0 hours | This compound | 4.5 | 99.5% | Reaction Initiated |

| Product | - | 0.0% | ||

| 2 hours | This compound | 4.5 | 45.0% | Ongoing |

| Product | 7.2 | 54.1% | ||

| Byproduct | 3.1 | 0.9% | ||

| 6 hours | This compound | 4.5 | 1.2% | Nearing Completion |

| Product | 7.2 | 97.5% | ||

| Byproduct | 3.1 | 1.3% | ||

| Final Isolated Product | Product | 7.2 | 99.8% | High Purity Achieved |

| Impurity | 3.1 | 0.2% |

X-Ray Crystallography for Absolute Stereochemistry and Conformation Analysis of Products

While NMR provides the connectivity of a molecule, X-ray Crystallography offers an unparalleled, definitive view of a molecule's three-dimensional structure in the solid state. taylorandfrancis.com This technique is employed when a derivative of this compound can be grown as a suitable single crystal. The crystal is bombarded with X-rays, and the resulting diffraction pattern is analyzed to build a precise electron density map of the molecule.

This map reveals:

Absolute Stereochemistry: For chiral molecules, X-ray crystallography can unambiguously determine the spatial arrangement of atoms, distinguishing between enantiomers.

Conformation: It shows the exact spatial orientation of different parts of the molecule, such as the rotation around single bonds and the puckering of any non-aromatic rings.

Bond Lengths and Angles: Provides highly accurate measurements of the distances between atoms and the angles between bonds.

Intermolecular Interactions: It reveals how molecules are packed in the crystal lattice, including details of hydrogen bonds and other non-covalent interactions that stabilize the structure. nih.gov

The data obtained is often presented in a standardized format, including the crystal system, space group, and unit cell dimensions, which provides a definitive structural fingerprint of the compound. nih.gov For complex derivatives, especially those with multiple stereocenters or those intended for biological applications where specific 3D shapes are critical, X-ray crystallography is the gold standard for structural verification. mdpi.com

Table 3: Representative Crystallographic Data for a Crystalline Organic Compound This table shows the type of detailed structural information obtained from a single-crystal X-ray diffraction experiment. The data is modeled on published structures of complex organic molecules. nih.gov

| Parameter | Value | Description |

| Empirical Formula | C₁₈H₁₇N₅O₂ | The elemental composition of the molecule in the crystal. |

| Formula Weight | 347.37 | The molar mass corresponding to the empirical formula. |

| Crystal System | Monoclinic | The shape of the basic repeating unit (unit cell) of the crystal. |

| Space Group | C2/c | The set of symmetry operations describing the arrangement of molecules in the unit cell. |

| Unit Cell Dimensions | a = 21.5 Å, b = 8.9 Å, c = 19.3 Å | The lengths of the edges of the unit cell. |

| β = 115.2° | The angle between the 'a' and 'c' axes in a monoclinic system. | |

| Volume | 3345 ų | The volume of the unit cell. |

| Z | 8 | The number of molecules within one unit cell. |

| Calculated Density | 1.38 g/cm³ | The theoretical density of the crystal. |

Theoretical and Computational Approaches to Reaction Design and Mechanistic Understanding

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for mapping out the potential energy surfaces of chemical reactions. These calculations can identify transition states, intermediates, and products, providing a detailed, step-by-step understanding of reaction mechanisms. For (2-Chloropyridin-3-yl)acetonitrile, such analyses can be instrumental in predicting its behavior in various transformations, including nucleophilic substitution and cyclization reactions.

A hypothetical reaction pathway for the hydrolysis of the nitrile group in this compound to the corresponding amide could be investigated using DFT calculations. The analysis would involve locating the transition states for both acid- and base-catalyzed mechanisms, determining the activation energies, and comparing the thermodynamic stability of the intermediates and products.

Table 1: Hypothetical DFT-Calculated Energies for the Hydrolysis of this compound

| Species | Method/Basis Set | Solvent Model | Relative Energy (kcal/mol) |

| Reactant: this compound + H₂O | B3LYP/6-31G(d) | PCM (Water) | 0.0 |

| Transition State 1 (Acid-Catalyzed) | B3LYP/6-31G(d) | PCM (Water) | +25.3 |

| Intermediate 1 (Acid-Catalyzed) | B3LYP/6-31G(d) | PCM (Water) | +5.2 |

| Transition State 2 (Base-Catalyzed) | B3LYP/6-31G(d) | PCM (Water) | +18.7 |

| Intermediate 2 (Base-Catalyzed) | B3LYP/6-31G(d) | PCM (Water) | -2.1 |

| Product: (2-Chloropyridin-3-yl)acetamide | B3LYP/6-31G(d) | PCM (Water) | -8.5 |

Note: The data in this table is illustrative and represents the type of information that would be generated from quantum chemical calculations.

Molecular Modeling for Conformational and Interaction Studies

Molecular modeling encompasses a range of computational techniques used to study the three-dimensional structures of molecules and their interactions with other molecules. For this compound, understanding its preferred conformations and how it interacts with solvents or biological macromolecules is crucial for predicting its physical properties and biological activity.

Conformational analysis of this compound can be performed using molecular mechanics or quantum chemical methods to identify low-energy conformers. The rotation around the C-C bond connecting the pyridine (B92270) ring and the acetonitrile (B52724) group is of particular interest, as it determines the spatial relationship between these two functional groups.

Table 2: Illustrative Conformational Analysis and Interaction Data for this compound

| Parameter | Computational Method | Finding |

| Dihedral Angle (N-C-C-C) | MP2/6-311++G(d,p) | Two stable conformers at approximately 30° and 150° |

| Rotational Barrier | MP2/6-311++G(d,p) | ~ 4.5 kcal/mol |

| Solvation Free Energy in Water | MD Simulation (GROMACS) | -5.8 kcal/mol |

| Solvation Free Energy in Acetonitrile | MD Simulation (GROMACS) | -7.2 kcal/mol |

| Key Interaction with Water | MD Simulation | Hydrogen bond between water and the pyridine nitrogen |

Note: The data presented in this table is for illustrative purposes to demonstrate the outputs of molecular modeling studies.

These illustrative findings suggest that this compound exists as a mixture of conformers and is more favorably solvated by acetonitrile than by water. The identification of specific intermolecular interactions, such as the hydrogen bond with the pyridine nitrogen, is critical for understanding its solubility and for designing derivatives with tailored properties. Such computational studies on related 2-chloropyridine (B119429) derivatives have been used to gain insights into their binding modes at biological targets. joseroda.com

Future Perspectives in 2 Chloropyridin 3 Yl Acetonitrile Research

Emerging Synthetic Strategies and Methodological Advancements

The synthesis of functionalized pyridine (B92270) derivatives remains a cornerstone of heterocyclic chemistry, with ongoing efforts to develop more efficient and sustainable methods. researchgate.net Future strategies for synthesizing and utilizing (2-chloropyridin-3-yl)acetonitrile and its analogs are expected to move beyond traditional approaches, embracing modern catalytic systems and reaction designs.

Advancements in transition-metal-catalyzed cross-coupling and cyclization reactions are opening new avenues for constructing complex molecular architectures from simple pyridine precursors. researchgate.net For instance, methodologies like the Suzuki-Miyaura coupling can be employed for the derivatization of halogenated pyridines, allowing for the introduction of diverse substituents onto the pyridine ring. thieme-connect.comrsc.org The development of novel catalysts, including palladium and rhodium complexes, facilitates the synthesis of functionalized quinolines and other fused systems under mild, base- and oxidant-free conditions, a strategy that could be adapted for derivatives of this compound. nih.gov

Multicomponent reactions (MCRs) are also emerging as a powerful tool for the efficient synthesis of complex heterocyclic compounds in a single step. bohrium.com The development of new MCRs involving cyanothioacetamide and other reactive species points toward streamlined syntheses of thieno[2,3-b]pyridines and related structures. bohrium.com These one-pot procedures offer significant advantages in terms of atom economy and reduced waste, aligning with the principles of green chemistry. researchgate.net Furthermore, the use of acetonitrile (B52724) not only as a solvent but as a reactant in nucleophilic additions to platinum(II) complexes or in three-component reactions highlights its active role in forming new carbon-nitrogen bonds, a principle directly applicable to the cyano group of this compound. rsc.orgnih.gov

The fluoro-Julia-Kocienski olefination represents another sophisticated strategy for creating fluorinated olefins from heterocyclic aldehydes, which can be derived from compounds like (2-chloropyridin-3-yl)methanol. thieme-connect.com This highlights a trend towards the synthesis of fluorinated analogs of biologically active molecules, given that the introduction of fluorine can significantly enhance pharmacological properties. thieme-connect.com

Potential in Novel Drug Discovery Scaffolds and Targets

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. mdpi.com this compound serves as a valuable starting material for the construction of novel heterocyclic systems with therapeutic potential. Its utility has been demonstrated in the preparation of spirocyclic oxindole (B195798) analogs, which exhibit anti-tumor properties. chemicalbook.comlookchem.com

The concept of "scaffold hopping," which involves modifying a molecule's core structure while retaining its biological activity, is a key strategy in modern drug discovery. nih.gov this compound provides a flexible starting point for generating new scaffolds. By strategically modifying the pyridine core and its substituents, medicinal chemists can design libraries of compounds to screen against various biological targets. Ring-opening and closure strategies, for example, can alter a molecule's flexibility and improve its drug-like properties. nih.gov

Derivatives of this compound are being explored for a wide range of therapeutic applications. Research has shown that fused heterocyclic systems derived from similar precursors exhibit significant anticancer activity against cell lines like MCF-7 and HepG-2. openmedicinalchemistryjournal.com The synthesis of quinoline (B57606) derivatives from related chloropyridine precursors has yielded compounds with antiviral activity, including against RSV. nih.gov Moreover, the 7-azabicyclo[2.2.1]heptane framework, which can be synthesized using pyridine-based dipolarophiles, has been investigated for analgesic and anti-inflammatory agents. google.com The versatility of the scaffold is further underscored by its use in developing modulators for nicotinic acetylcholine (B1216132) receptors (nAChRs) to treat conditions like cocaine addiction. nih.gov

Exploration of Unconventional Reactivity Patterns and Derivatizations

Future research will likely delve deeper into the unconventional reactivity of this compound, moving beyond the predictable reactions of its individual functional groups. The interplay between the electron-withdrawing chloro and cyano groups and the pyridine nitrogen atom creates unique electronic properties that can be exploited for novel chemical transformations.

One area of exploration is the regioselective functionalization of the pyridine ring. While the chlorine atom at the 2-position provides a handle for nucleophilic aromatic substitution (SNAr) reactions, steric hindrance can influence reactivity. beilstein-journals.orgbath.ac.uk Investigating its reactivity with a broader range of nucleophiles (N-, C-, O-, and S-based) can lead to a diverse array of substituted pyridines. bohrium.com The development of methods for the selective halogenation or functionalization of other positions on the pyridine N-oxide precursor could provide access to polysubstituted derivatives with unique biological profiles. researchgate.net

The acetonitrile moiety is also a site for diverse chemical transformations. It can participate in cyclization reactions to form fused ring systems such as imidazo[1,2-a]pyridines or be hydrolyzed and coupled to form amide derivatives. researchgate.netrsc.org The reaction of the nitrile group to form amidines, for instance, has been used to create novel heterocyclic sulfonyl-carboximidamides with potential antitumor activity. nih.gov

Furthermore, the entire molecule can be used as a building block in more complex reactions. For example, condensation with arylglyoxals can lead to the formation of pyrido[2,3-b]pyrazines. nih.gov The reaction of related [1-(2-chloropyridin-3-yl)-3-phenylprop-2-yn-1-one] with nitromethane (B149229) can be selectively tuned to produce either quinolines or isoquinolines by changing the base and solvent, demonstrating how subtle changes in reaction conditions can lead to divergent and unconventional outcomes. nih.gov Such chemodivergent syntheses represent a significant area for future exploration, allowing for the rapid generation of diverse molecular skeletons from a single precursor.

Q & A

Q. What are the optimal synthetic routes for (2-Chloropyridin-3-yl)acetonitrile, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, analogs like 2-chloro-N-(2-hydroxypyridin-3-yl)acetamide are synthesized via chloroacetylation of aminopyridine derivatives under basic conditions (e.g., using NaHCO₃ in acetone) . Optimization can employ a two-level factorial design to evaluate critical factors (temperature, solvent polarity, catalyst loading). For instance, a study on acetonitrile-based separations used factorial designs to resolve ethanol/acetonitrile mixtures, identifying factors like column temperature and flow rate as key variables .

Key Parameters for Optimization:

| Factor | Low Level (-) | High Level (+) |

|---|---|---|

| Reaction Temperature | 25°C | 60°C |

| Solvent Polarity | Acetone | DMF |

| Catalyst Loading | 5 mol% | 15 mol% |

Q. How can purity and structural integrity be validated during purification?

Methodological Answer: Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is common. For polar intermediates, acetonitrile-water mixtures are effective for recrystallization, though phase separation risks exist under high salt or low-temperature conditions . Analytical validation should combine:

- HPLC/GC-FID : Use acetonitrile-rich mobile phases (e.g., 80% acetonitrile) to resolve nitrile-containing derivatives, as demonstrated in radiopharmaceutical analysis .

- NMR/IR : Confirm the nitrile peak at ~2200 cm⁻¹ (IR) and δ 3.5–4.0 ppm for the acetonitrile CH₂ group in -NMR .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : For unambiguous structural confirmation, use programs like SHELXL for refinement. SHELX software is widely applied for small-molecule crystallography, even with twinned data .

- Mass Spectrometry : High-resolution ESI-MS can identify molecular ions (e.g., [M+H]⁺ at m/z 167.02 for C₇H₄ClN₂).

- -NMR : Expect aromatic protons in δ 7.5–8.5 ppm (pyridine ring) and the acetonitrile CH₂ at δ 3.8–4.2 ppm .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in cross-coupling reactions?

Methodological Answer: Mechanistic studies require kinetic isotope effects (KIE) and intermediate trapping . For example, in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), monitor intermediates via in situ -NMR to detect phosphine-ligated Pd complexes . Computational methods (DFT) can model transition states, as seen in acetonitrile-palladium complexes . Contradictions in proposed pathways (e.g., oxidative addition vs. radical mechanisms) are resolved by comparing experimental KIEs with theoretical predictions.

Q. How should researchers address discrepancies in synthetic yields across different batches?

Methodological Answer: Yield inconsistencies often stem from trace moisture or oxygen sensitivity. Implement:

- Robustness Testing : Vary parameters like solvent dryness (Karl Fischer titration) or inert gas purity (Ar vs. N₂) using a Plackett-Burman design .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed nitriles or dimerization products). For example, acetonitrile hydrolysis under acidic conditions generates acetamide, detectable via HPLC retention time shifts .

Q. What strategies optimize catalytic systems for functionalizing this compound?

Methodological Answer: Screen catalysts (e.g., Pd, Cu, or Ni complexes) using high-throughput experimentation (HTE). A study on GPR119 agonists synthesized chloropyridine derivatives via Pd-mediated C–N coupling, achieving >80% yield with XPhos Pd G3 . Key factors:

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | XPhos | DMF | 82 |

| NiCl₂(PCy₃)₂ | BINAP | THF | 65 |

For enantioselective reactions, chiral ligands like BINOL-phosphates can induce asymmetry in nitrile-containing intermediates .

Handling Contradictions in Data

- Phase Separation in Acetonitrile-Water Systems : While acetonitrile is miscible with water under most conditions, phase separation occurs at low temperatures (<0°C) or high salt concentrations (e.g., Na₂SO₄). Researchers must calibrate extraction protocols to avoid partitioning errors .

- Conflicting Crystallography Data : If SHELXL refinement gives high R-factors, check for twinning or disorder using ORTEP-3 for graphical validation of thermal ellipsoids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.